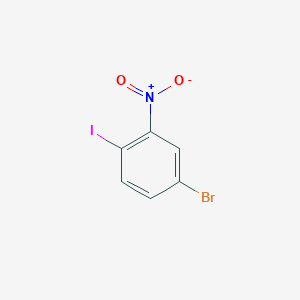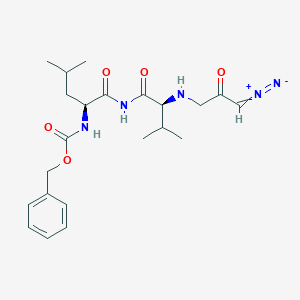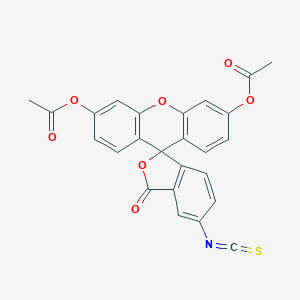
Fluorescein-diacetate-5-isothiocyanat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-diacetate-5-isothiocyanat: is a colorimetric probe synthesized through the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . It is widely used in various scientific research applications due to its fluorescent properties, which make it an excellent marker in biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein-diacetate-5-isothiocyanat is synthesized by reacting adipic acid dihydrazide with fluorescein isothiocyanate . The reaction typically involves dissolving the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed under controlled conditions. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is often produced in bulk and subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-diacetate-5-isothiocyanat undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiourethane derivatives.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield fluorescein.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are commonly used nucleophiles in substitution reactions with this compound.
Hydrolysis Conditions: Acidic or basic conditions are employed to hydrolyze the diacetate groups.
Major Products:
Thiourea and Dithiourethane Derivatives: Formed from substitution reactions with nucleophiles.
Fluorescein: Produced from the hydrolysis of diacetate groups.
Scientific Research Applications
Fluorescein-diacetate-5-isothiocyanat is extensively used in various scientific research fields, including:
Mechanism of Action
Fluorescein-diacetate-5-isothiocyanat exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it detectable in various assays . The isothiocyanate group reacts with nucleophiles, allowing the compound to bind to biological molecules and serve as a marker .
Comparison with Similar Compounds
Fluorescein isothiocyanate: A derivative of fluorescein used in similar applications but lacks the diacetate groups.
Carboxyfluorescein diacetate: Another fluorescein derivative with carboxyl groups instead of isothiocyanate.
Uniqueness: Fluorescein-diacetate-5-isothiocyanat is unique due to its combination of diacetate and isothiocyanate groups, which enhance its fluorescent properties and reactivity with nucleophiles . This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
(6'-acetyloxy-5-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(26-12-34)9-18(19)24(29)33-25/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQHHQNMMQOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=C=S)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398004 |
Source


|
| Record name | Fluorescein-diacetate-5-isothiocyanat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118378-76-0 |
Source


|
| Record name | Fluorescein-diacetate-5-isothiocyanat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

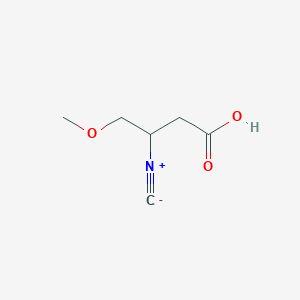
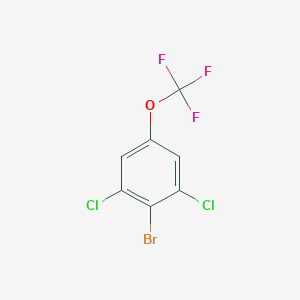
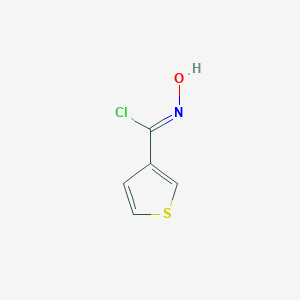


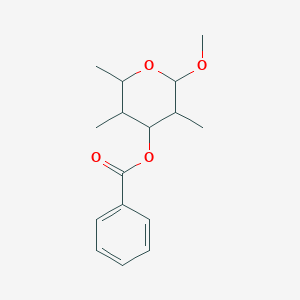
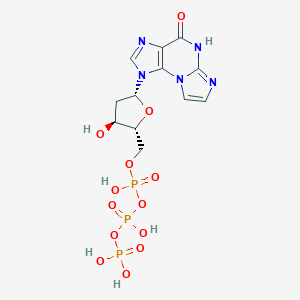
![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)
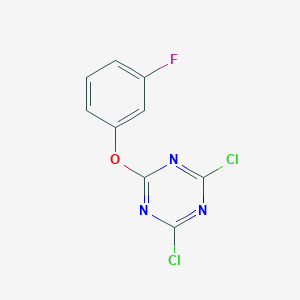

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
